molecular formula C9H11NO3 B8739343 5-(Dimethylamino)-2-hydroxybenzoic acid

5-(Dimethylamino)-2-hydroxybenzoic acid

Cat. No.: B8739343
M. Wt: 181.19 g/mol
InChI Key: VMKSYMZPOOVDRL-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-hydroxybenzoic acid (CAS 40909-34-0) is a substituted salicylic acid derivative with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . This compound features a dimethylamino group at the C5 position of the aromatic ring, which alters its physicochemical and potential biological activities compared to the parent salicylic acid structure . As a hydroxybenzoic acid (HBA) derivative, it is of significant interest in scientific research. HBAs are known for their diverse biological properties, which are heavily influenced by the number and position of substituent groups on the benzene ring . Researchers study these compounds for their potential anti-oxidant, anti-inflammatory, and antimicrobial activities . Specifically, dihydroxybenzoic acids can activate cellular signaling pathways such as the Nrf2 pathway, leading to increased expression of antioxidant enzymes and a subsequent decrease in oxidative stress . Furthermore, some isomers can modulate the hydroxycarboxylic acid (HCA) receptors, which may result in reduced adipocyte lipolysis and improved blood lipid profiles . This makes such compounds valuable tools for investigating metabolic and cardiovascular health . This product is intended for research and development purposes in chemistry, biology, and pharmaceutical science. It is strictly for laboratory research use only and is not intended for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

5-(dimethylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C9H11NO3/c1-10(2)6-3-4-8(11)7(5-6)9(12)13/h3-5,11H,1-2H3,(H,12,13)

InChI Key

VMKSYMZPOOVDRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Hydroxybenzoic Acid Derivatives

Compound Name Substituent at 5-Position Key Properties/Activities Synthesis Method (Reference)
This compound -N(CH₃)₂ Hypothesized enhanced lipophilicity; potential anti-inflammatory/antioxidant activity Likely alkylation of 5-ASA
5-Amino-2-hydroxybenzoic acid (Mesalamine) -NH₂ Anti-inflammatory (used in IBD); forms degradants with reducing sugars (e.g., Maillard) Direct synthesis from salicylic acid
5-[(4-Carboxybutanoyl)Amino]-2-hydroxybenzoic acid -NH-CO-(CH₂)₃-COOH Improved pharmacokinetics in rats; moderate anti-inflammatory activity Acylation of 5-ASA with carboxybutanoyl
5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid -NH-CO-CBr=CH-COOH Potent anti-inflammatory activity (in vivo); antioxidant properties Acylation with bromo-carboxypropenoyl
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid -N(C₅H₇)₂ (prenyl groups) Enhances thermotolerance in C. elegans via stress response proteins Multi-step alkylation of 5-ASA
5-(4-Chlorophenylsulfonamido)-2-hydroxybenzoic acid -NH-SO₂-C₆H₄-Cl Catalyst-dependent synthesis; potential antimicrobial applications Sulfonamide coupling
5-[[(2,5-Dihydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid -NH-CH₂-C₆H₃(OH)₂ Antioxidant activity; studied as a tyrosine kinase inhibitor (Lavendustin C analog) Reductive amination

Structural and Functional Differences

  • Substituent Effects on Lipophilicity: The dimethylamino group in the target compound likely increases membrane permeability compared to polar groups like -COOH (e.g., 5-[(4-Carboxybutanoyl)Amino]- derivative) or -SO₂- (e.g., sulfonamide derivatives) . This could enhance bioavailability but may reduce aqueous solubility.
  • Pharmacological Activity: Anti-inflammatory Potency: Brominated derivatives (e.g., 5-{[(2E)-3-Bromo...}) exhibit stronger anti-inflammatory effects in preclinical models than non-halogenated analogs, likely due to enhanced electrophilic reactivity . Thermotolerance: Prenylated derivatives (e.g., 5-(Bis(3-methylbut-2-enyl)amino)-) activate stress response pathways in C.
  • Stability: Mesalamine (5-amino-2-hydroxybenzoic acid) undergoes degradation via Maillard reactions with reducing sugars, forming pyrrole derivatives . The dimethylamino group in the target compound may mitigate such reactivity due to steric hindrance or reduced nucleophilicity.

Pharmacokinetic Considerations

  • Absorption and Metabolism: Carboxy-containing derivatives (e.g., 5-[(4-Carboxybutanoyl)Amino]-) show prolonged plasma half-lives in rats due to reduced renal clearance, whereas brominated analogs exhibit rapid tissue distribution . The dimethylamino group’s impact on metabolism remains speculative but may involve N-demethylation pathways.

Preparation Methods

Reaction Mechanism

This method involves nucleophilic substitution of a hydroxyl group in 3,5-dihydroxybenzoic acid with dimethylamine under high-temperature, high-pressure conditions. The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl) to prevent side reactions.

Example Protocol (Adapted from AU1885083A):

  • Esterification : 3,5-Dihydroxybenzoic acid (1.0 mol) is refluxed with methanol and sulfuric acid to form methyl 3,5-dihydroxybenzoate.

  • Amination : The ester is heated with excess dimethylamine (3.0 mol) at 150–180°C in a sealed reactor for 8–12 hours.

  • Hydrolysis : The product is treated with 6M HCl to yield 5-(dimethylamino)-2-hydroxybenzoic acid.

Key Data:

ParameterValueSource
Yield72–85%
Purity (HPLC)≥95%
Reaction Time10–12 hours

Advantages:

  • Minimal byproducts (e.g., <5% 3-dimethylamino isomer).

  • Scalable for industrial production.

Mannich Reaction-Based Alkylation

Methodology

The Mannich reaction introduces a dimethylaminomethyl group to 2-hydroxybenzoic acid derivatives, followed by oxidation or rearrangement. This route is described in EP0373668A2 for analogous compounds.

Steps:

  • Mannich Base Formation : 2-Hydroxybenzoic acid reacts with formaldehyde and dimethylamine in ethanol at 50–60°C.

  • Oxidation : The intermediate is treated with KMnO₄ or H₂O₂ to convert the -CH₂NMe₂ group to -NMe₂.

Optimized Conditions:

ComponentMolar RatioTemperatureTime
2-Hydroxybenzoic acid1.050°C6 h
Formaldehyde1.2
Dimethylamine1.5

Outcomes:

  • Yield: 65–70%.

  • Requires chromatographic purification due to residual formaldehyde adducts.

Nitration-Reduction-Dimethylation Sequence

Process Overview

Adapted from CN101020628A, this method modifies the aromatic ring through sequential functionalization:

  • Nitration : 2-Hydroxybenzoic acid is nitrated at the 5-position using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to -NH₂.

  • Dimethylation : The amine is methylated using methyl iodide or dimethyl sulfate.

Critical Parameters:

  • Nitration must occur at ≤10°C to avoid di-nitration.

  • Dimethylation efficiency improves with NaHCO₃ as a base (yield: 80–88%).

Comparative Efficiency:

StepYield (%)Purity (%)
Nitration9298
Reduction9599
Dimethylation8597

Esterification-Hydrolysis Protection Strategy

Approach to Enhance Reactivity

Protecting the carboxylic acid as an ester (e.g., methyl) prevents decarboxylation during amination. This method is detailed in WO2003103654A1 for related salicylic acid derivatives.

Protocol:

  • Esterification : 2,5-Dihydroxybenzoic acid → methyl ester using SOCl₂/MeOH.

  • Amination : React with dimethylamine at 130°C for 6 hours.

  • Hydrolysis : NaOH (2M) regenerates the carboxylic acid.

Performance Metrics:

  • Overall Yield: 78%.

  • Purity: 99% after recrystallization (ethanol/water).

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)Purity (%)CostScalability
Direct Amination72–8595LowHigh
Mannich Reaction65–7090MediumModerate
Nitration-Reduction80–8897HighLow
Esterification Route7899MediumHigh

Key Insights:

  • Direct amination is optimal for industrial use due to simplicity and cost.

  • Nitration-reduction suits lab-scale synthesis requiring high regioselectivity.

Challenges and Optimization Opportunities

  • Byproduct Formation : Dimethylation may produce quaternary ammonium salts, requiring ion-exchange chromatography.

  • Solvent Systems : Polar aprotic solvents (DMF, DMAc) improve amine reactivity but complicate purification.

  • Catalyst Innovation : Pd/C or Raney Ni enhances reduction efficiency in nitration-based routes .

Q & A

Q. What synthetic methodologies are effective for preparing 5-(Dimethylamino)-2-hydroxybenzoic acid, and how can reaction parameters be optimized?

Methodological Answer: Synthesis of substituted hydroxybenzoic acids typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis using copper/zeolite catalysts (as demonstrated for sulfur-containing analogs) can enhance reaction efficiency and yield . Optimization parameters include:

  • Catalyst loading : 5-10 mol% catalyst for improved reaction kinetics.
  • Temperature : 80-100°C for 4-6 hours to ensure complete substitution.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) or water (for green chemistry approaches) .
    Intermediate purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

  • NMR : Analyze splitting patterns in 1H^1H NMR to confirm substitution positions (e.g., aromatic protons adjacent to dimethylamino and hydroxyl groups show distinct coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak (M+^+) and isotopic patterns (e.g., M+2 peaks for halogenated analogs, though not applicable here) .
  • IR Spectroscopy : Identify characteristic stretches for -OH (~3200 cm1^{-1}), carboxylic acid (-COOH, ~1700 cm1^{-1}), and dimethylamino groups (~2800 cm1^{-1}).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound derivatives?

Methodological Answer: DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model:

  • HOMO/LUMO orbitals : Predict electron-rich regions (e.g., hydroxyl and dimethylamino groups act as nucleophilic sites) .
  • Charge distribution : Identify reactive positions for electrophilic substitution or hydrogen bonding (e.g., carboxylic acid group as a hydrogen bond donor) .
  • Transition states : Simulate reaction pathways for derivative synthesis, such as esterification or amide coupling .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological activity for this compound analogs?

Methodological Answer:

  • Bioavailability optimization : Modify lipophilicity via ester prodrugs (e.g., methyl esters) to enhance membrane permeability .
  • Metabolic stability : Use pharmacokinetic studies (e.g., HPLC analysis in rat plasma) to identify major metabolites and adjust dosing regimens .
  • Species-specific differences : Cross-validate activity in multiple animal models (e.g., Wistar rats vs. zebrafish) to account for metabolic variations .

Q. How can chromatographic methods be tailored for quantifying this compound in complex biological matrices?

Methodological Answer:

  • HPLC Conditions :
    • Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
    • Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid for ionization.
    • Detection : UV at 254 nm (carboxylic acid absorption band) .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 ratio) to remove interferents from plasma or tissue homogenates .

Data Contradiction Analysis

Q. How to resolve conflicting data on the antibacterial efficacy of this compound derivatives?

Methodological Answer:

  • Standardized assays : Use CLSI guidelines for MIC (minimum inhibitory concentration) determination against reference strains (e.g., Staphylococcus aureus ATCC 25923) .
  • Synergy testing : Evaluate combinatorial effects with β-lactam antibiotics to identify potentiating interactions.
  • Resistance profiling : Perform genomic sequencing of resistant mutants to identify target mutations (e.g., altered penicillin-binding proteins) .

Tables for Key Data

Property Method Typical Value Reference
LogP (lipophilicity)HPLC retention time analysis1.2 ± 0.3
pKa (carboxylic acid)Potentiometric titration2.8
HOMO-LUMO gap (eV)DFT calculation4.5

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